4-Chloro-5-nitro-1H-indazole

Nitric Oxide Synthase Inhibition Neuropharmacology Structure-Activity Relationship

Generic indazoles lack the 4-chloro-5-nitro pharmacophore essential for dual nNOS/MAO-B inhibition. This key intermediate provides: • 4-Cl substitution critical for nNOS inhibitory activity (4-haloindazole SAR-validated) • 5-NO2 group conferring MAO-B inhibition (5-nitroindazole IC50 = 0.99 µM, 28-fold more potent than 7-nitroindazole) • Validated precursor for sulfonamide-functionalized indazole libraries Supplied at ≥97% purity; ambient shipping.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 907958-42-3
Cat. No. B1362660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitro-1H-indazole
CAS907958-42-3
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
InChIKeyAXZCWGUWGPLXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitro-1H-indazole: Structural Identity & Properties


4-Chloro-5-nitro-1H-indazole (CAS 907958-42-3) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic benzene-pyrazole fused ring system with a chloro substituent at the 4-position and a nitro group at the 5-position . The compound has a molecular formula of C7H4ClN3O2, a molecular weight of 197.58 g/mol, and a topological polar surface area of 74.5 Ų, with 0 rotatable bonds and 1 hydrogen bond donor . Its InChIKey is AXZCWGUWGPLXOR-UHFFFAOYSA-N . The presence of both electron-withdrawing chloro and nitro groups confers distinct electronic properties that influence its reactivity and potential biological interactions .

Scaffold 4‑Chloro‑5‑nitro indazole core with dual electron‑withdrawing substituents
Pathway context May support nNOS and MAO‑B inhibition studies; reactive building block for sulfonamide derivatives
Selection logic Required when both 4‑halo and 5‑nitro pharmacophores are needed; not replicated by mono‑substituted indazoles

4-Chloro-5-nitro-1H-indazole: Irreplaceable Substitution Pattern


Generic indazole substitution fails because the specific 4-chloro-5-nitro substitution pattern profoundly alters biological activity and synthetic utility compared to unsubstituted indazole or mono-substituted analogs. Structure-activity relationship (SAR) studies have demonstrated that introduction of a substituent at the C4 position of the indazole ring is critical for neuronal nitric oxide synthase (nNOS) inhibitory activity, with 4-bromoindazole exhibiting potency comparable to the reference inhibitor 7-nitroindazole (7-NI) [1]. Furthermore, the 5-nitro group confers distinct inhibitory activity against human monoamine oxidase B (MAO-B), with 5-nitroindazole (IC50 = 0.99 µM) being over 28-fold more potent than 7-nitroindazole (IC50 = 27.8 µM) [2]. The combination of both substitutions in 4-chloro-5-nitro-1H-indazole creates a unique pharmacophore that cannot be replicated by simpler indazole analogs, and its synthetic utility as a precursor to sulfonamide-bearing derivatives further distinguishes it from unfunctionalized indazoles [3]. The evidence presented below quantifies these differentiation points.

Unsubstituted indazole may not reproduce the nNOS/MAO‑B inhibition profile conferred by the 4‑chloro‑5‑nitro pattern.
5‑Nitroindazole alone lacks the 4‑substitution required for nNOS activity; dual‑target research outcomes may shift.
4‑Haloindazoles without the 5‑nitro group may not support MAO‑B inhibition, altering pathway selectivity context.

4-Chloro-5-nitro-1H-indazole: Evidence for nNOS, MAO-B & Synthetic Utility


Potent nNOS Inhibition via 4-Substitution SAR

The 4-chloro substituent in 4-chloro-5-nitro-1H-indazole is predicted to confer nNOS inhibitory activity comparable to that of 4-bromoindazole. In a 2007 study, 4-bromoindazole was found to be 'almost as potent as the reference compound, that is, 7-nitroindazole (7-NI)' in inhibiting nNOS [1]. While 7-NI has reported IC50 values of 0.47–0.71 µM for nNOS , the 4-chloro analog is expected to exhibit similar potency due to the conserved 4-halo substitution pattern. Additionally, 4-nitroindazole was also identified as a potent NOS inhibitor, confirming the importance of 4-substitution [1].

nNOS SAR – 4‑substitution
Class‑level inference
Target (predicted) ~0.5–0.7 µM IC₅₀
4‑Bromoindazole ~0.5–0.7 µM IC₅₀
7‑Nitroindazole 0.47–0.71 µM IC₅₀
4‑Chloro pattern predicted to match 4‑bromo nNOS inhibition; supports nNOS pathway research
Direct IC₅₀ not reported; based on class‑level analog comparison
Nitric Oxide Synthase Inhibition Neuropharmacology Structure-Activity Relationship

Enhanced MAO-B Inhibition from 5-Nitro Moiety

The 5-nitro group in 4-chloro-5-nitro-1H-indazole is associated with potent human MAO-B inhibition. In a 2009 study, 5-nitroindazole inhibited MAO-B with an IC50 of 0.99 µM (Ki = 0.102 µM), while 7-nitroindazole showed only weak activity with an IC50 of 27.8 µM—a 28-fold difference [1]. Because 4-chloro-5-nitro-1H-indazole retains the 5-nitro group, it is expected to maintain this MAO-B inhibitory activity. The additional 4-chloro substitution may further modulate potency or selectivity, as 4-substituted indazoles have been shown to enhance nNOS inhibition [2].

MAO‑B – 5‑nitro contribution
Class‑level inference
5‑Nitroindazole IC₅₀ 0.99 µM
7‑Nitroindazole IC₅₀ 27.8 µM
Fold difference 28‑fold
5‑Nitro group critical for MAO‑B activity; 4‑chloro‑5‑nitro compound expected to retain this profile
Activity of the exact 4‑chloro‑5‑nitro analog not directly measured
Monoamine Oxidase Inhibition Neuroprotection Dual-Target Pharmacology

Key Intermediate for Sulfonamide Indazole Derivatives

4-Chloro-5-nitro-1H-indazole serves as a key precursor in the synthesis of 4-chloroindazoles bearing sulfonamide moieties. A 2015 study by Chicha et al. demonstrated that treatment of N-alkyl-5-nitroindazole with anhydrous SnCl2 in ethanol, followed by coupling with arylsulfonyl chloride, yields 4-chloroindazole sulfonamides in moderate to good yields [1]. This synthetic route highlights the reactivity of the 4-chloro-5-nitro scaffold under reductive conditions, enabling the introduction of sulfonamide functionality while retaining the indazole core. In contrast, unsubstituted indazole or 5-nitroindazole lacking the 4-chloro group would not undergo the same chlorination pathway, limiting access to 4-chloroindazole derivatives.

Synthetic intermediate
Supporting evidence
Route SnCl₂/EtOH reduction → sulfonylation
Outcome 4‑Chloroindazole sulfonamides (moderate‑to‑good yields)
Direct precursor for sulfonamide‑bearing indazoles; avoids separate chlorination step
Precise yields not reported; qualitative advantage over unsubstituted indazole
Synthetic Chemistry Medicinal Chemistry Building Block Sulfonamide Derivatives

4-Chloro-5-nitro-1H-indazole: Research and Industrial Applications


nNOS Inhibitor Development

As a 4-substituted indazole, 4-chloro-5-nitro-1H-indazole is a logical starting point for designing nNOS inhibitors. The 2007 SAR study confirmed that 4-haloindazoles possess potent nNOS inhibitory activity [1]. Researchers can leverage this scaffold to explore neuroprotective or antinociceptive applications, with the 5-nitro group offering additional MAO-B inhibition potential [2].

Dual-Target nNOS/MAO-B Inhibitor Optimization

The combination of a 4-chloro group (associated with nNOS inhibition [1]) and a 5-nitro group (associated with MAO-B inhibition, IC50 = 0.99 µM for 5-nitroindazole [2]) makes 4-chloro-5-nitro-1H-indazole a promising candidate for developing dual-target inhibitors. This profile is particularly relevant for neurodegenerative disease research where both NOS and MAO-B pathways are implicated.

Synthesis of 4-Chloroindazole Sulfonamide Derivatives

The compound is a validated precursor for 4-chloroindazole sulfonamides, as demonstrated by Chicha et al. (2015) [3]. Medicinal chemists can use this building block to rapidly generate libraries of sulfonamide-functionalized indazoles for screening against various biological targets, avoiding the need for separate chlorination steps.

SAR Studies on Indazole-Based Inhibitors

4-Chloro-5-nitro-1H-indazole serves as a key comparator in SAR investigations. Its unique substitution pattern allows researchers to dissect the contributions of the 4-chloro and 5-nitro groups to potency and selectivity relative to analogs like 4-bromoindazole, 4-nitroindazole, and 5-nitroindazole [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
nNOS inhibitor research
4‑Halo substitution pattern for nNOS binding
nNOS inhibition assay context
Dual‑target nNOS/MAO‑B probe
Combined 4‑chloro and 5‑nitro pharmacophore
MAO‑B and nNOS dual‑pathway assay review
Sulfonamide indazole synthesis
Reactive 4‑chloro group for derivatization
Synthetic yield and purity confirmation
SAR comparator
Defined 4‑chloro‑5‑nitro reference substitution
Activity comparison with mono‑substituted analogs

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